molecular formula C7H12ClNO2 B13009481 (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B13009481
M. Wt: 177.63 g/mol
InChI Key: FMPBLESGLOIVEL-HCSZTWNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a structurally constrained bicyclic scaffold of significant value in drug discovery. The [3-azabicyclo[4.1.0]heptane] core serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This compound is particularly relevant in the design of central nervous system (CNS) active compounds, as closely related azabicyclo[4.1.0]heptane derivatives have been developed as potent triple reuptake inhibitors targeting the serotonin, dopamine, and norepinephrine transporters, with potential applications in the treatment of depression and other neurological disorders . Furthermore, the rigid, three-dimensional structure of this scaffold makes it an excellent candidate for exploring novel chemical space and creating sterically defined pharmacophores. Researchers utilize this chiral building block to investigate and modulate key biological pathways, including the PI3K-AKT-mTOR signaling axis, where non-nitrogen containing analogs have been employed as innovative morpholine isosteres to create potent and selective kinase inhibitors . Its defined stereochemistry is critical for achieving specific interactions with biological targets, making it an indispensable tool for advancing structure-activity relationship (SAR) studies in medicinal chemistry programs.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1

InChI Key

FMPBLESGLOIVEL-HCSZTWNASA-N

Isomeric SMILES

C1CNC[C@]2([C@H]1C2)C(=O)O.Cl

Canonical SMILES

C1CNCC2(C1C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Precursors via Intramolecular Reactions

The predominant approach to synthesizing this bicyclic system involves intramolecular cyclization reactions starting from suitably functionalized cyclohexane derivatives. Key steps include:

This approach allows for stereochemical control by choosing appropriate reaction conditions and reagents.

Palladium-Catalyzed Cyclization

In some synthetic routes, palladium-catalyzed intramolecular cyclization is employed. This method uses palladium catalysts under inert atmosphere with bases and solvents like tetrahydrofuran or dimethylformamide to promote ring closure efficiently. This method is advantageous for its mild conditions and high selectivity.

Industrial Scale Synthesis

For industrial production, continuous flow reactors and automated systems are used to improve yield and reproducibility. Purification typically involves recrystallization or chromatographic techniques to obtain the hydrochloride salt in high purity.

Detailed Preparation Method Example

A representative two-step synthetic method adapted from related bicyclic azabicyclo compounds is as follows:

Step Reaction Conditions Yield Notes
1 Nucleophilic ring opening of cyclohexene oxide with aqueous methylamine Room temperature, 15 hours, stirring >95% Mild conditions, easy purification of intermediate amino alcohol
2 Halogenation and intramolecular cyclization using phosphorus tribromide and triethylamine Room temperature, mild conditions High yield (typically >85%) Formation of bicyclic azabicyclo[4.1.0]heptane core

This method is adapted from a patent describing the synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane, which shares the bicyclic framework and synthetic logic with the target compound. The key is the ring closure step facilitated by halogenation and base-promoted cyclization, which forms the cyclopropane ring fused to the cyclohexane ring.

Reaction Mechanism Insights

  • The initial nucleophilic attack of methylamine on cyclohexene oxide opens the epoxide ring, yielding an amino alcohol intermediate.
  • Subsequent treatment with phosphorus tribromide converts the hydroxyl group into a bromide, a good leaving group.
  • Triethylamine acts as a base to promote intramolecular nucleophilic substitution by the amine nitrogen, closing the cyclopropane ring and forming the bicyclic structure.
  • The final product is isolated as the hydrochloride salt to improve stability and solubility.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Epoxide ring opening + halogenation/cyclization Cyclohexene oxide, methylamine, PBr3, Et3N Mild, room temperature High yield, mild conditions, scalable Requires careful control of stereochemistry
Palladium-catalyzed cyclization Pd catalyst, base, THF or DMF Inert atmosphere, moderate temperature High selectivity, mild conditions Catalyst cost, sensitivity to air/moisture
Continuous flow industrial synthesis Automated reactors, similar reagents Controlled flow, optimized parameters High throughput, reproducibility Requires specialized equipment

Research Findings and Optimization

  • Optimization of reaction time and temperature in the epoxide ring opening step improved yield from 85% to over 95% by extending reaction time at room temperature rather than high temperature and pressure.
  • Use of phosphorus tribromide/triethylamine or bromine/triphenylphosphine/triethylamine systems for halogenation and cyclization reduces cost and improves reaction efficiency.
  • The stereochemical outcome is influenced by the choice of starting materials and reaction conditions, with the (1S,6S) configuration achievable by controlling the stereochemistry of the epoxide and amine addition steps.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Effect on Synthesis
Starting material Cyclohexene oxide Readily available, inexpensive
Nucleophile Methylamine aqueous solution Opens epoxide ring, introduces amine
Temperature (Step 1) Room temperature (15 h) High yield, mild conditions
Halogenation reagent Phosphorus tribromide or bromine + triphenylphosphine Converts alcohol to bromide for cyclization
Base Triethylamine Promotes intramolecular cyclization
Atmosphere Inert (for Pd-catalyzed methods) Prevents oxidation, improves yield
Purification Recrystallization or chromatography Obtains pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride exhibits several significant biological activities:

  • Neuroactive Properties : The compound may interact with neurotransmitter systems, potentially influencing neurological functions.
  • Antimicrobial Effects : Similar bicyclic compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Analgesic Activity : Preliminary studies hint at possible pain-relieving properties, positioning it as a candidate for pain management formulations.

Applications in Pharmaceutical Development

The unique structural features of this compound make it a valuable candidate in several areas of pharmaceutical research:

  • Lead Compound for Drug Discovery : Its neuroactive properties suggest potential use in developing drugs targeting neurological disorders such as anxiety and depression.
  • Chemical Probes : The compound can serve as a tool in research to study biological pathways involving neurotransmitter systems.
  • Synthetic Intermediates : In organic synthesis, it can act as a building block for more complex molecules, facilitating the development of novel pharmaceuticals.

Synthetic Pathways

Various synthetic methods have been explored to prepare this compound with high stereochemical purity:

Synthetic MethodDescription
Cyclization Reactions Involves forming the bicyclic structure through cyclization of appropriate precursors.
Functional Group Transformations Modifications of existing functional groups to introduce the carboxylic acid moiety.
Chiral Resolution Techniques Methods employed to obtain the specific stereoisomer required for biological activity.

These synthetic approaches enable efficient production while maintaining the compound's desired stereochemistry.

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. These investigations are crucial for understanding the mechanisms through which this compound exerts its effects and guiding further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Variations in Bicyclo Frameworks

Compound Name Bicyclo System Key Features Reference
(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride [4.1.0] 7-membered ring with cyclopropane; carboxylic acid and tertiary amine groups
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride [3.1.0] 6-membered ring; nitrogen at position 2; higher ring strain
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative [3.2.0] Sulfur substitution at position 4; altered electronic properties
(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride [2.2.1] Norbornane-like structure; increased bridgehead strain

Analysis :

  • The [4.1.0] system in the target compound provides a balance between ring strain and conformational flexibility compared to smaller ([3.1.0], [3.2.0]) or more rigid ([2.2.1]) frameworks .
  • Substitutions like sulfur (4-thia) or varying nitrogen positions (2-aza vs.

Functional Group Modifications

Compound Name Functional Groups Impact Reference
This compound Carboxylic acid (HCl salt) High water solubility; potential for ionic interactions
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Ester group Increased lipophilicity; prodrug potential
rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-Butoxy carbonyl (Boc) Enhanced steric hindrance; improved stability during synthesis
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Carbamate (Boc-protected amine) Reduced polarity; used as an intermediate in peptide synthesis

Analysis :

  • Carboxylic acid derivatives (e.g., hydrochloride salts) exhibit superior aqueous solubility, critical for bioavailability in drug formulations .
  • Ester or carbamate groups increase lipophilicity, enabling blood-brain barrier penetration or serving as protective groups in multi-step syntheses .

Stereochemical and Steric Effects

Compound Name Stereochemistry Key Steric Features Reference
This compound 1S,6S Rigid, chiral scaffold with defined spatial arrangement
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid 1S,6R Altered spatial orientation; potential for diastereomerism
6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride Methyl substitution Increased steric bulk near nitrogen; modulates reactivity

Analysis :

  • Stereoisomers (e.g., 1S,6S vs. 1S,6R) can exhibit divergent biological activities due to differences in receptor binding .

Biological Activity

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C7H11ClN2O2, with a molecular weight of 177.63 g/mol. This compound is particularly noted for its role as an inhibitor of certain enzymes and its implications in various therapeutic areas.

  • IUPAC Name : this compound
  • CAS Number : 1485826-62-7
  • Molecular Weight : 177.63 g/mol
  • Purity : Typically around 95%-97% depending on the source .

Enzyme Inhibition

Recent studies have highlighted the compound's efficacy as an enzyme inhibitor. For instance, it has been shown to inhibit the activity of various glycosidases and neuraminidases, which are crucial in carbohydrate metabolism and viral infections.

Enzyme IC50 (μM) Effect
α-Mannosidase7Inhibition at low concentrations
β-Galactosidase5Significant inhibition observed
Neuraminidase6Effective in reducing activity

These findings suggest that this compound may play a role in therapeutic strategies against diseases involving these enzymes, such as viral infections and certain cancers .

Case Studies

Case Study 1: Antiviral Activity
A study conducted on the antiviral properties of this compound demonstrated its effectiveness against influenza viruses by inhibiting neuraminidase activity. The results indicated that at concentrations of 5 μM and above, there was a notable decrease in viral replication .

Case Study 2: Glycosidase Inhibition
In another investigation focusing on glycosidases, this compound was tested against several glycosidases derived from plant and human sources. The compound exhibited selective inhibition patterns, with significant effects noted on β-galactosidase and α-mannosidase .

The biological activity of this compound is primarily attributed to its ability to mimic substrate structures of target enzymes, leading to competitive inhibition. This structural mimicry allows it to bind effectively to the active sites of glycosidases and neuraminidases, thereby blocking substrate access and preventing enzymatic action.

Q & A

Q. What are the common synthetic routes for preparing bicyclic 3-azabicyclo[4.1.0]heptane derivatives?

Methodological Answer: Synthesis typically involves cyclopropanation strategies, protection/deprotection steps, and catalytic hydrogenation. For example:

  • Key Steps :
    • Cyclopropanation : Use of bicyclic phosphates and DMF under inert atmospheres to form intermediates (e.g., 56 mg azide in 93% yield) .
    • Hydrogenation : Pd/C-catalyzed hydrogenation under H₂ to reduce azides or nitro groups, often precipitating zwitterionic intermediates (e.g., 67% yield of a zwitterion after 24 hours) .
    • Deprotection : Acidic cleavage of tert-butyl carbamates (Boc groups) using trifluoroacetic acid (TFA) to yield free amines (e.g., 92% yield after TFA treatment) .

Q. How are stereochemical configurations confirmed in bicyclic azabicycloheptane derivatives?

Methodological Answer: Stereochemical assignments rely on:

  • NMR Analysis : Coupling constants (e.g., J=5.5HzJ = 5.5 \, \text{Hz} for axial-equatorial proton interactions) and NOESY correlations .
  • X-ray Crystallography : Resolving absolute configurations of intermediates (e.g., tert-butyl-protected derivatives) .
  • Chiral Chromatography : Separation of enantiomers using chiral stationary phases (not explicitly detailed in evidence but inferred from synthetic protocols).

Advanced Research Questions

Q. What methodologies are used to evaluate the pharmacological activity of 3-azabicyclo[4.1.0]heptane derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Triple Reuptake Inhibition : Measure IC₅₀ values at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using radioligand binding assays (e.g., 6-(3,4-dichlorophenyl) derivatives showed nM-level potency) .
    • Selectivity Profiling : Cross-test against unrelated receptors (e.g., opioid, histamine) to confirm specificity .
  • In Vivo Studies :
    • Microdialysis in Animal Models : Monitor neurotransmitter levels (e.g., serotonin in rodent brains) after compound administration .
    • Receptor Occupancy : Radiolabeled analogs to quantify target engagement in tissues .

Q. How are stereochemical impurities resolved during the synthesis of bicyclic azabicycloheptanes?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to enforce desired configurations .
  • Dynamic Resolution : Acid/base-mediated equilibration of diastereomers under controlled conditions (e.g., basic Dowex resin filtration to isolate zwitterions) .
  • Crystallization-Induced Asymmetric Transformation : Preferential crystallization of one enantiomer from racemic mixtures (e.g., isolation of yellow crystals with 93% enantiomeric excess) .

Q. What analytical techniques are critical for characterizing bicyclic azabicycloheptane hydrochloride salts?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., Mol. weight=177.63g/mol\text{Mol. weight} = 177.63 \, \text{g/mol}) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., carboxylate C=O stretch at 1707cm11707 \, \text{cm}^{-1}) .
  • Elemental Analysis : Validate purity (e.g., C: 41.8%; H: 5.2%; N: 5.0%\text{C: 41.8\%; H: 5.2\%; N: 5.0\%}) .

Q. How do structural modifications impact the physicochemical properties of 3-azabicyclo[4.1.0]heptane derivatives?

Methodological Answer:

  • LogP Measurements : Assess lipophilicity changes via HPLC retention times or shake-flask methods.
  • Solubility Studies : Evaluate aqueous solubility under physiological pH (e.g., zwitterionic forms enhance solubility) .
  • Stability Profiling : Accelerated degradation studies (e.g., acid/base hydrolysis, thermal stress) to identify labile substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.